molecular formula C22H46S2 B1616074 Undecyl disulfide CAS No. 79458-27-8

Undecyl disulfide

Cat. No.: B1616074
CAS No.: 79458-27-8
M. Wt: 374.7 g/mol
InChI Key: BMMUJKMHJWGHJA-UHFFFAOYSA-N
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Description

Undecyl disulfide is an organic compound with the molecular formula C22H46S2. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is often used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

Undecyl disulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: It is employed in the study of redox biology and the role of disulfide bonds in protein structure and function.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its redox properties.

    Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals.

Safety and Hazards

Undecyl disulfide may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment. If in contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Mechanism of Action

Target of Action

Undecyl disulfide is a compound that has been studied for its potential anti-inflammatory properties . The primary targets of this compound are macrophages, specifically M1 macrophages . Macrophages play a crucial role in the body’s immune response, and their activation can be broadly defined as M1 (pro-inflammatory) or M2 (homeostatic) phenotypes .

Mode of Action

This compound interacts with its targets by modulating key signaling pathways. Specifically, it has been shown to induce AKT and suppress MAPK/ERK signaling pathways . This modulation results in the downregulation of the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12, and the suppression of the expression of the nitric oxide (NO) converting enzyme iNOS .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It enhances the expression of the M2 activation markers Arginase1 and MRC1 . Moreover, it suppresses the expression of glucose transporters GLUT1 and GLUT3, suggesting that it may affect cell metabolism . The modulation of these pathways leads to downstream effects such as the inhibition of M1 activation of macrophages .

Pharmacokinetics

Disulfide bonds can be used as cleavable linkers for the delivery of chemotherapeutic drugs . They maintain high stability in a simulated physiological environment but rapidly disassemble under reductive conditions .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of M1 activation of macrophages . This is achieved by downregulating the production of pro-inflammatory cytokines, suppressing the expression of the NO converting enzyme iNOS, and enhancing the expression of the M2 activation markers Arginase1 and MRC1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the redox environment in cancer cells can affect the sensitivity of disulfide bonds, leading to variations in the size and structure of micelles . Furthermore, the concentration of glutathione (GSH) in extracellular fluids at tumor sites can influence the responsiveness of disulfide-based drug carriers .

Biochemical Analysis

Biochemical Properties

Undecyl disulfide participates in biochemical reactions involving the formation, breakage, and rearrangement of disulfide bonds . These bonds are crucial for maintaining the secondary, tertiary, and quaternary structures of proteins, conferring physical and chemical stability .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. This discovery could potentially aid in the development of therapeutic strategies against cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For example, it has been found to inhibit M1 activation of macrophages by downregulating the production of pro-inflammatory cytokines TNFα, IL-6, and IL-12, suppressing the expression of the NO converting enzyme iNOS, and enhancing the expression of the M2 activation markers Arginase1 and MRC1 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been used in the formation of photosensitive monolayers, where its stability and degradation over time can be observed .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of a compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways related to disulfide stress. High expression of solute carrier family 7 member 11 (SLC7A11) in certain cells accelerates nicotinamide adenine dinucleotide phosphate (NADPH) depletion in the cytoplasm under glucose starvation, leading to an accumulation of disulfides that cannot be reduced, inducing disulfide stress and eventually disulfidptosis .

Transport and Distribution

It is known that disulfides can be transported and distributed within cells through various mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl disulfide can be synthesized through the reaction of undecyl thiol with an oxidizing agent. One common method involves the use of iodine as the oxidizing agent, which facilitates the formation of the disulfide bond. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidative coupling of undecyl thiol. This process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as copper or iron salts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Undecyl disulfide undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced back to the corresponding thiol using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: The sulfur atoms in the disulfide bond can participate in nucleophilic substitution reactions, leading to the formation of various sulfur-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as thiolates and amines can react with the disulfide bond under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Undecyl thiol.

    Substitution: Various sulfur-containing compounds depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl disulfide: A simpler disulfide with similar redox properties but lower molecular weight.

    Dodecyl disulfide: Another long-chain disulfide with similar chemical properties but a slightly longer carbon chain.

    Diphenyl disulfide: An aromatic disulfide with different solubility and reactivity characteristics.

Uniqueness

Undecyl disulfide is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its relatively long carbon chain makes it more hydrophobic compared to shorter disulfides, influencing its solubility and reactivity in various solvents and reaction conditions.

Properties

IUPAC Name

1-(undecyldisulfanyl)undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMUJKMHJWGHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCSSCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303553
Record name Undecyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79458-27-8
Record name Undecyl disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159035
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecyl disulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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